molecular formula C13H20N2O2 B1361700 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946742-70-7

2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No. B1361700
M. Wt: 236.31 g/mol
InChI Key: ICOGHJZAJAHNFY-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . The IUPAC name for this compound is 2-methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine .


Molecular Structure Analysis

The InChI code for 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine is 1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Gastrokinetic Activity

Research has explored derivatives of 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine in the context of gastrokinetic activity. Compounds like 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide have demonstrated significant potency in enhancing gastric emptying, rivalling traditional gastrokinetic agents while lacking dopamine D2 receptor antagonistic activity (Kato et al., 1992). Similar studies have identified other related compounds showing strong gastrokinetic effects without the side effects associated with drugs like metoclopramide (Kato et al., 1991).

HIV-1 Protease Inhibition

L-689,502, which includes a 2-(4-morpholinyl)ethoxy phenyl group, has been found to be a potent inhibitor of HIV-1 protease. Metabolites of this compound showed even higher potency as inhibitors, suggesting potential applications in HIV treatment (Balani et al., 1995).

Antiplatelet and Antithrombotic Activity

Research into antiplatelet 2-morpholinylchromones, which are structurally related to 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine, has shown that these compounds can significantly inhibit ADP-induced platelet aggregation. They have been found effective in preventing thrombus formation in dogs, indicating potential as antithrombotic agents (Morris et al., 1993).

Photodynamic Therapy

2-(Morpholin-4-yl)ethoxy substituted phthalocyanines have been synthesized and investigated for their potential in photodynamic therapy. Especially zinc(II) phthalocyanine derivatives showed promising biological activity against cancer cell lines, suggesting potential applications in treating certain types of cancers (Kucińska et al., 2015).

Analgesic and Anti-inflammatory Activity

Compounds like 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone have shown significant analgesic and anti-inflammatory activities in animal models, suggesting potential for development as new analgesic and anti-inflammatory drugs (Sato et al., 1981).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-methyl-4-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOGHJZAJAHNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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